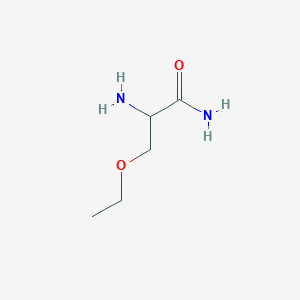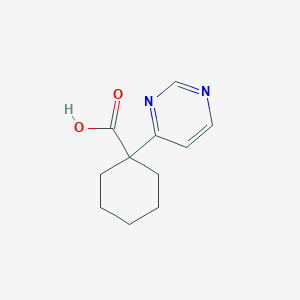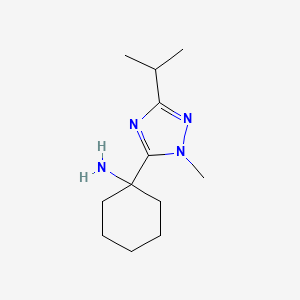
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with hydrazine hydrate can form a hydrazone intermediate, which can then be cyclized with isopropyl isocyanide to yield the desired triazole compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .
Comparación Con Compuestos Similares
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Imidazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Thiazoles: Thiazoles have a sulfur atom in the ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Oxazoles: Oxazoles contain an oxygen atom in the ring and are used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexane ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-9(2)10-14-11(16(3)15-10)12(13)7-5-4-6-8-12/h9H,4-8,13H2,1-3H3 |
Clave InChI |
WUBFJTPGNIQRTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C2(CCCCC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



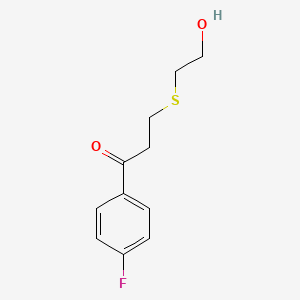
![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)

![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)



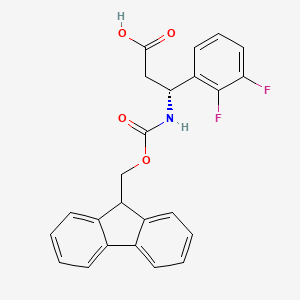
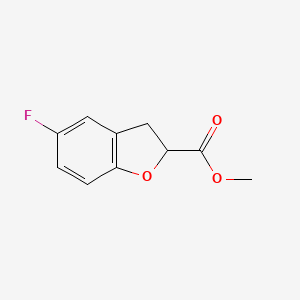
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
